molecular formula C18H15N3O2S B4074477 N-dibenzofuran-3-yl-2-(1-methylimidazol-2-yl)sulfanylacetamide

N-dibenzofuran-3-yl-2-(1-methylimidazol-2-yl)sulfanylacetamide

Cat. No.: B4074477
M. Wt: 337.4 g/mol
InChI Key: WKNFVQKEYOTGEE-UHFFFAOYSA-N
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Description

N-dibenzofuran-3-yl-2-(1-methylimidazol-2-yl)sulfanylacetamide is a complex organic compound that features a benzofuran ring fused with an imidazole ring through a sulfanylacetamide linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzofuran-3-yl-2-(1-methylimidazol-2-yl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the benzofuran and imidazole precursors. One common method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2), followed by reductive desulfurization . The imidazole ring can be introduced through a nucleophilic substitution reaction with an appropriate imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-dibenzofuran-3-yl-2-(1-methylimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole or benzofuran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or imidazole rings.

Scientific Research Applications

N-dibenzofuran-3-yl-2-(1-methylimidazol-2-yl)sulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-dibenzofuran-3-yl-2-(1-methylimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The benzofuran and imidazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanylacetamide linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-dibenzofuran-3-yl-2-(1-methylimidazol-2-yl)sulfanylacetamide is unique due to the presence of both benzofuran and imidazole rings, which can confer distinct biological activities and chemical properties

Properties

IUPAC Name

N-dibenzofuran-3-yl-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-21-9-8-19-18(21)24-11-17(22)20-12-6-7-14-13-4-2-3-5-15(13)23-16(14)10-12/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNFVQKEYOTGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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